Diethyl (difluoromethyl)phosphonate

描述

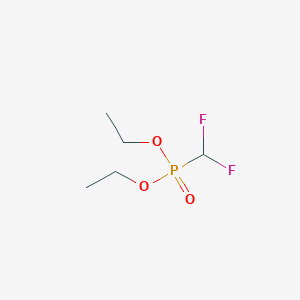

Structure

3D Structure

属性

IUPAC Name |

1-[difluoromethyl(ethoxy)phosphoryl]oxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11F2O3P/c1-3-9-11(8,5(6)7)10-4-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFGLBKYBBUTRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(F)F)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11F2O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20163803 | |

| Record name | Phosphonic acid, (difluoromethyl)-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1478-53-1 | |

| Record name | Phosphonic acid, (difluoromethyl)-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001478531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, (difluoromethyl)-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Difluoromethylphosphonic acid diethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to Diethyl (difluoromethyl)phosphonate (CAS 1478-53-1)

Executive Summary

This guide provides an in-depth technical overview of Diethyl (difluoromethyl)phosphonate (DFMP), a pivotal reagent in modern medicinal and synthetic chemistry. The strategic introduction of the difluoromethyl (CHF₂) group is a well-established method for enhancing the metabolic stability, modulating the lipophilicity, and mimicking the phosphate group in bioactive molecules.[1] This document elucidates the core reactivity, synthesis, and key applications of DFMP, with a particular focus on its role as a nucleophilic difluoromethylating agent. Crucially, this guide also clarifies the distinct mechanistic pathways of DFMP and its bromo-analog, Diethyl (bromodifluoromethyl)phosphonate, a common source of confusion in the literature. Detailed, field-proven protocols for its principal synthetic transformations are provided to enable researchers, scientists, and drug development professionals to effectively leverage this versatile building block.

The Strategic Value of the Difluoromethyl Group in Drug Discovery

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, and the difluoromethyl (CHF₂) group offers a unique constellation of properties. Unlike the more electron-withdrawing trifluoromethyl group, the CHF₂ moiety is a recognized bioisostere of hydroxyl groups and, significantly, can act as a non-hydrolyzable mimic of phosphate esters.[1][2][3] This characteristic is invaluable for designing enzyme inhibitors, particularly for kinases and phosphatases, where metabolic stability at the target site is paramount.[2][4] Furthermore, the CHF₂ group can improve metabolic stability by blocking sites susceptible to oxidative metabolism and enhance cell membrane permeability by increasing lipophilicity.[1] Diethyl (difluoromethyl)phosphonate serves as a direct and efficient reagent for introducing this valuable functionality.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective use in the laboratory.

Physical and Chemical Properties

The key physicochemical properties of Diethyl (difluoromethyl)phosphonate are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1478-53-1 | [4][5][6][7] |

| Molecular Formula | C₅H₁₁F₂O₃P | [1][5][6][7] |

| Molecular Weight | 188.11 g/mol | [5][6][7] |

| Appearance | Colorless Liquid | [6] |

| Boiling Point | 55 °C @ 0.5 mmHg | [6] |

| Density | 1.199 g/mL at 25 °C | [6] |

| Refractive Index (n²⁰/D) | 1.388 | [6] |

| Storage Temperature | 2-8°C | [5][6] |

Spectroscopic Characterization

While a publicly available high-resolution spectrum was not located, the expected NMR signatures can be inferred from its structure and data from analogous compounds.

-

¹H NMR: The spectrum would be characterized by a triplet of doublets for the CHF₂ proton due to coupling with both phosphorus and fluorine. The ethoxy groups would present as a quartet (OCH₂) and a triplet (CH₃).

-

³¹P NMR: The chemical shift is a sensitive probe of the electronic environment of the phosphorus atom. For diethyl alkyl phosphonates, shifts typically appear in the +28 to +33 ppm range relative to 85% H₃PO₄.[8] The signal for DFMP will be split into a triplet due to coupling with the two fluorine atoms.

-

¹⁹F NMR: A doublet corresponding to the two equivalent fluorine atoms, split by the phosphorus atom, would be expected.

-

¹³C NMR: The difluoromethyl carbon would appear as a triplet due to C-F coupling, with further splitting from the C-P coupling.

Core Reactivity: Nucleophile vs. Carbene Precursor

A frequent point of confusion arises from the similar structures but divergent reactivities of Diethyl (difluoromethyl)phosphonate and its bromo-analog, Diethyl (bromodifluoromethyl)phosphonate. The choice between these two reagents is dictated entirely by the desired synthetic outcome: the transfer of a nucleophilic difluoromethyl anion ([CHF₂]⁻) or the generation of neutral difluorocarbene (:CF₂).

Diethyl (difluoromethyl)phosphonate: A [CHF₂]⁻ Synthon

The primary utility of the title compound, DFMP, is to act as a nucleophilic difluoromethylating agent.[2] The acidic proton on the difluoromethyl carbon can be readily removed by a strong, non-nucleophilic base (e.g., LDA, NaH, KHMDS) to generate a stabilized phosphonate carbanion. This carbanion is a potent nucleophile that readily attacks a variety of electrophiles, including aldehydes, ketones, and alkyl halides, to form a new carbon-carbon bond. This pathway is the foundation for reactions like the Horner-Wadsworth-Emmons olefination.[2][9]

Diethyl (bromodifluoromethyl)phosphonate: A :CF₂ Precursor

In stark contrast, the bromo-analog is a highly efficient precursor to difluorocarbene.[10][11] In the presence of a base, particularly a hydroxide source, the reaction proceeds not via deprotonation, but via a facile P-C bond cleavage.[10] This cleavage is believed to form an unstable bromodifluoromethyl anion, which rapidly eliminates a bromide ion to generate the electrophilic difluorocarbene intermediate.[10] This species is then trapped by nucleophiles present in the reaction, such as phenols or thiophenols, to yield difluoromethyl ethers and thioethers, respectively.[10]

Diagram: Divergent Reactivity Pathways

Caption: Divergent reactivity of DFMP and its bromo-analog.

Key Synthetic Applications & Protocols

DFMP's utility is best demonstrated through its application in cornerstone synthetic transformations.

Application: Nucleophilic Addition to Carbonyls

The addition of the DFMP anion to aldehydes and ketones is the initial, and often rate-limiting, step of the Horner-Wadsworth-Emmons reaction.[9] This transformation is highly valuable for producing α-hydroxy-α-difluoromethyl phosphonates, which are stable intermediates and valuable building blocks in their own right.

Caption: Experimental workflow for nucleophilic addition of DFMP to an aldehyde.

Causality Statement: This protocol utilizes anhydrous conditions and low temperatures (-78 °C) to ensure the stability of the strongly basic lithium diisopropylamide (LDA) and the resulting phosphonate anion, preventing side reactions. The dropwise addition of reagents controls the exothermic nature of the reaction.

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

-

Reagent Preparation: In the flask, dissolve Diethyl (difluoromethyl)phosphonate (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of approx. 0.2 M.

-

Anion Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of lithium diisopropylamide (LDA, 1.05 eq) in THF dropwise via syringe, ensuring the internal temperature does not rise significantly.

-

Anion Maturation: Stir the resulting solution at -78 °C for 45 minutes.

-

Electrophile Addition: Add a solution of the desired aldehyde (1.1 eq) in anhydrous THF dropwise to the anion solution at -78 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel, dilute with water, and extract three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired product.

Application: The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a powerful and widely used method for the stereoselective synthesis of alkenes, particularly favoring the formation of the (E)-isomer.[9][12][13] When using DFMP, this reaction provides a reliable route to gem-difluoroalkenes, which are important motifs in peptide mimics and other bioactive compounds.

Caption: Key mechanistic steps of the HWE reaction with DFMP.

The reaction proceeds via the initial nucleophilic addition described above to form an oxaphosphetane intermediate. This intermediate then undergoes elimination to form the alkene and a water-soluble diethyl phosphate salt, which simplifies purification compared to the triphenylphosphine oxide byproduct of the standard Wittig reaction.[9][13]

Synthesis of Diethyl (difluoromethyl)phosphonate

While commercially available, understanding the synthesis of DFMP is valuable for researchers. An established route involves the reaction of diethyl phosphite with chlorodifluoromethane (Freon 22) in the presence of a base like sodium hydroxide, often under phase-transfer conditions. A related synthesis was reported in Tetrahedron Letters in 1982.[4] The synthesis of the bromo-analog is also well-documented and typically proceeds via a Michaelis-Arbuzov reaction between triethyl phosphite and dibromodifluoromethane.[14]

Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable. DFMP should be handled with appropriate care in a well-ventilated chemical fume hood.

| Hazard Information | Precautionary Measures |

| GHS Classification | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[15] |

| Personal Protective Equipment (PPE) | Wear protective gloves (e.g., nitrile), safety goggles or face shield, and a lab coat.[15] |

| Handling | Avoid breathing mist, vapors, or spray. Wash hands thoroughly after handling. Keep container tightly closed when not in use.[15] |

| Storage | Store in a well-ventilated place at the recommended temperature of 2-8°C.[5][6] |

| Spill Response | Absorb spill with inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for disposal. |

Conclusion and Future Outlook

Diethyl (difluoromethyl)phosphonate is a potent and versatile reagent for the introduction of the CHF₂ moiety into organic molecules. Its primary role as a nucleophilic [CHF₂]⁻ synthon, particularly in nucleophilic additions and the Horner-Wadsworth-Emmons reaction, provides reliable access to valuable difluoromethylated alcohols and alkenes. A clear understanding of its reactivity, especially in contrast to its bromo-analog, is essential for its successful application. As the demand for metabolically robust and structurally complex drug candidates continues to grow, the strategic use of DFMP in the synthesis of non-hydrolyzable phosphate mimics and other fluorinated compounds will undoubtedly expand, solidifying its place as an indispensable tool for researchers in drug discovery and development.

References

- Zafrani, Y., Sod-Moriah, G., & Segall, Y. (2009). Diethyl bromodifluoromethylphosphonate: a highly efficient and environmentally benign difluorocarbene precursor. Tetrahedron.

- ChemicalBook. (2024). Diethyl bromodifluoromethanephosphonate.

- Zafrani, Y., Sod-Moriah, G., & Segall, Y. (2009). Diethyl bromodifluoromethylphosphonate: a highly efficient and environmentally benign difluorocarbene precursor. Semantic Scholar.

- Apollo Scientific. (n.d.). Diethyl [bromo(difluoro)methyl]phosphonate.

- Amerigo Scientific. (n.d.). Diethyl (difluoromethyl)phosphonate (97%).

- NIH. (n.d.).

- NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.

- PubMed. (2016).

- Royal Society of Chemistry. (n.d.). Recent Advances in the Synthetic Application of Difluorocarbene. Royal Society of Chemistry.

- Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction.

- Sigma-Aldrich. (n.d.). Diethyl difluoro(trimethylsilyl)methyl phosphonate = 85.0 H-NMR.

- Organic Syntheses. (n.d.). diethyl (dichloromethyl)phosphonate.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573).

- Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Diethyl Difluoromethylphosphonate in Modern Pharmaceutical Synthesis.

- ResearchGate. (2014). (PDF) Wittig- and Horner–Wadsworth–Emmons-Olefination Reactions with Stabilised and Semi-Stabilised Phosphoranes and Phosphonates under Non-Classical Conditions.

- Apollo Scientific. (2023). Safety Data Sheet: Diethyl (difluoromethyl)phosphonate.

- Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction.

- Sigma-Aldrich. (n.d.). Diethyl (difluoromethyl)phosphonate 97%.

- Tokyo Chemical Industry UK Ltd. (n.d.). Difluorocarbene Precursor for Difluoromethylation.

- LookChem. (n.d.). Cas 1478-53-1, DIFLUOROMETHYLPHOSPHONIC ACID DIETHYL ESTER.

- BenchChem. (n.d.). Comparative Analysis of 31P NMR Chemical Shifts for Diethyl Alkyl Phosphonates.

- Professor Dave Explains. (2023). Horner-Wadsworth-Emmons Reaction.

- Wikipedia. (n.d.). Diethylphosphite.

- ACS Publications. (n.d.). Divergent Generation of the Difluoroalkyl Radical and Difluorocarbene via Selective Cleavage of C−S Bonds of the Sulfox.

- Acmec Biochemical. (n.d.). 1478-53-1[Diethyl (difluoromethyl)phosphonate].

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- SpectraBase. (n.d.). Diethyl (bromodifluoromethyl)phosphonate - Optional[FTIR] - Spectrum.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Nucleophilic difluoromethylation and difluoromethylenation of aldehydes and ketones using diethyl difluoromethylphosphonate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Prospects toward the Synthesis of Difluoromethylated Phosphate Mimics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cas 1478-53-1,DIFLUOROMETHYLPHOSPHONIC ACID DIETHYL ESTER | lookchem [lookchem.com]

- 5. Diethyl (difluoromethyl)phosphonate (97%) - Amerigo Scientific [amerigoscientific.com]

- 6. Diethyl (difluoromethyl)phosphonate 97 1478-53-1 [sigmaaldrich.com]

- 7. 1478-53-1[Diethyl (difluoromethyl)phosphonate]- Acmec Biochemical [acmec.com.cn]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Difluorocarbene Precursor for Difluoromethylation | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 12. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 13. Wittig-Horner Reaction [organic-chemistry.org]

- 14. Diethyl bromodifluoromethanephosphonate | 65094-22-6 [chemicalbook.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

physicochemical properties of Diethyl (difluoromethyl)phosphonate

An In-depth Technical Guide to the Physicochemical Properties of Diethyl (difluoromethyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (difluoromethyl)phosphonate, CAS No. 1478-53-1, is an organophosphorus compound of increasing interest in medicinal chemistry and drug development. The difluoromethyl (CF₂H) group is a key structural motif, serving as a bioisostere for hydroxyl, thiol, or amine functionalities, which can enhance metabolic stability and modulate pharmacokinetic properties. Furthermore, the phosphonate moiety acts as a stable mimic of the tetrahedral transition state of peptide hydrolysis, making it a valuable pharmacophore for designing potent enzyme inhibitors, particularly for proteases and phosphatases[1].

This guide provides a comprehensive overview of the core . As a Senior Application Scientist, the following sections synthesize publicly available data with established chemical principles to offer field-proven insights into its characterization, handling, and application. The narrative emphasizes the causality behind its properties and provides validated experimental protocols for its analysis.

Core Physicochemical Properties

The fundamental physical constants of Diethyl (difluoromethyl)phosphonate define its behavior in a laboratory setting. These properties are crucial for purification, handling, and formulation.

| Property | Value | Source |

| CAS Number | 1478-53-1 | [2] |

| Molecular Formula | C₅H₁₁F₂O₃P | [2] |

| Molecular Weight | 188.11 g/mol | [2] |

| Appearance | Colorless Liquid | [2] |

| Boiling Point | 55 °C at 0.5 mmHg | [2] |

| Density | 1.199 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.388 | [2] |

| Flash Point | 110 °C (230 °F) | [2] |

| Storage Temperature | 2-8°C | [2] |

Molecular Structure and Spectroscopic Profile

The unique spectroscopic signature of Diethyl (difluoromethyl)phosphonate is dominated by the interplay of the ¹H, ¹³C, ¹⁹F, and ³¹P nuclei. While a definitive primary spectrum is not publicly available, a reliable profile can be predicted based on its structure and data from closely related analogs like Diethyl (bromodifluoromethyl)phosphonate[3].

Molecular Structure

Caption: Chemical structure of Diethyl (difluoromethyl)phosphonate.

Predicted NMR Characteristics

-

¹H NMR: The spectrum is expected to show two main signals. The ethoxy methylene protons (-OCH₂-) would appear as a multiplet around δ 4.2-4.4 ppm, split by both the adjacent methyl protons and the distant phosphorus atom. The ethoxy methyl protons (-CH₃) would appear as a triplet around δ 1.3-1.4 ppm. The most characteristic signal is the α-proton (-CHF₂), which would appear as a triplet of doublets due to coupling with the two equivalent fluorine atoms and the phosphorus atom (²J(H,F) and ²J(H,P)).

-

¹⁹F NMR: A single signal is expected, appearing as a doublet of doublets due to coupling with the phosphorus atom (¹J(P,F)) and the α-proton (²J(H,F)). Based on analogs, this would be in the region of δ -90 to -120 ppm[4].

-

³¹P NMR: A proton-decoupled spectrum would show a triplet centered around δ 10-20 ppm, with the splitting arising from the strong one-bond coupling to the two fluorine atoms (¹J(P,F)).

-

¹³C NMR: The ethoxy carbons would appear around δ 65 ppm (-OCH₂) and δ 16 ppm (-CH₃), both showing coupling to the phosphorus atom. The most downfield signal would be the difluoromethyl carbon (-CF₂H), appearing as a triplet with a large ¹J(C,F) coupling constant and an additional large ¹J(C,P) coupling.

Solubility and Lipophilicity (Log P)

Lipophilicity, often expressed as the logarithm of the partition coefficient (Log P), is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME).

Qualitative Solubility

Based on its structure and data from the highly analogous Diethyl (bromodifluoromethyl)phosphonate, the compound is expected to be immiscible or poorly soluble in water[3]. It is anticipated to be readily soluble in common organic solvents such as chloroform, ethyl acetate, and acetonitrile[3].

Lipophilicity (Log P)

Reactivity and Stability

The reactivity of Diethyl (difluoromethyl)phosphonate is governed by the electrophilic phosphorus center, the ester functionalities, and the unique P-C bond.

Hydrolysis

The ester groups are susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding phosphonic acid[8][9]. The presence of the electron-withdrawing difluoromethyl group increases the electrophilicity of the phosphorus atom, making the compound particularly prone to hydrolysis, especially during purification on silica gel[10].

P-C Bond Cleavage

A crucial aspect of the chemistry of related α-halo-difluoromethylphosphonates is the facile cleavage of the P-C bond under basic conditions[11]. For instance, Diethyl (bromodifluoromethyl)phosphonate readily reacts with bases even at low temperatures (-78°C) to generate a difluorocarbene intermediate[11]. This reaction pathway is highly significant as it provides a method for the difluoromethylation of nucleophiles like phenols and thiophenols[11][12]. It is plausible that Diethyl (difluoromethyl)phosphonate, while more stable than its bromo-analog, could undergo similar carbanion formation at the α-carbon under sufficiently strong basic conditions, a key step in reactions like the Horner-Wadsworth-Emmons olefination.

Caption: Reactivity pathway of analogous α-halo compounds under basic conditions[11].

Experimental Protocols

The following protocols are standardized methodologies for characterizing Diethyl (difluoromethyl)phosphonate.

Protocol: Determination of Log P (Shake-Flask HPLC Method)

-

Objective: To determine the n-octanol/water partition coefficient.

-

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration in each phase is measured by HPLC, and the ratio is used to calculate Log P[5].

-

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water (pH 7.4 phosphate buffer) with n-octanol by shaking them together for 24 hours and allowing the layers to separate[5].

-

Sample Preparation: Prepare a stock solution of Diethyl (difluoromethyl)phosphonate in n-octanol (e.g., 1 mg/mL).

-

Partitioning: In a screw-cap vial, combine 5 mL of the pre-saturated n-octanol stock solution and 5 mL of the pre-saturated water.

-

Equilibration: Shake the vial vigorously for 1 hour at a constant temperature (25°C), then centrifuge to ensure complete phase separation.

-

Sampling: Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer.

-

Quantification: Analyze the concentration of the compound in each aliquot using a calibrated reverse-phase HPLC-UV system[13]. A C18 column is typically suitable.

-

Calculation: Calculate Log P using the formula: Log P = log₁₀ ( [Concentration in Octanol] / [Concentration in Water] )[5].

-

Caption: Workflow for the experimental determination of Log P.

Protocol: Evaluation of Hydrolytic Stability

-

Objective: To assess the stability of the compound at different pH values.

-

Principle: The compound is incubated in buffered solutions of varying pH over time. The remaining concentration of the parent compound is monitored by HPLC to determine its degradation rate.

-

Methodology:

-

Buffer Preparation: Prepare aqueous buffers at pH 4 (acetate), pH 7.4 (phosphate), and pH 9 (borate).

-

Incubation: Add a small aliquot of a concentrated stock solution of Diethyl (difluoromethyl)phosphonate (in a water-miscible solvent like acetonitrile) to each buffer to achieve a final concentration of ~10 µg/mL.

-

Time Points: Incubate the solutions at a constant temperature (e.g., 37°C). Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Analysis: Immediately analyze the aliquots by HPLC to quantify the peak area of the parent compound.

-

Data Analysis: Plot the natural logarithm of the peak area versus time. The slope of this line gives the degradation rate constant (k). The half-life (t₁/₂) can be calculated as t₁/₂ = 0.693 / k.

-

Conclusion

Diethyl (difluoromethyl)phosphonate is a valuable building block characterized by its unique physicochemical properties. Its moderate lipophilicity, combined with the distinct reactivity conferred by the difluoromethylphosphonate group, makes it a strategic component in the design of novel therapeutics. A thorough understanding of its stability, particularly its susceptibility to P-C bond cleavage and hydrolysis, is paramount for its successful application in synthesis and for ensuring the integrity of final compounds. The protocols and data presented in this guide provide a foundational framework for researchers to effectively utilize and characterize this important reagent.

References

-

Zafrani, Y., Sod-Moriah, G., & Segall, Y. (2009). Diethyl bromodifluoromethylphosphonate: a highly efficient and environmentally benign difluorocarbene precursor. Tetrahedron, 65(28), 5278-5283. Available from ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6534, Diethyl ethylphosphonate. Retrieved from PubChem. [Link]

-

Wikipedia. (n.d.). Diethylphosphite. Retrieved from Wikipedia. [Link]

-

Hrytsenko, O., et al. (2022). Calculation of Lipophilicity of Organophosphate Pesticides Using Density Functional Theory. Molecules, 27(12), 3907. [Link]

-

Wang, X., et al. (2017). One-Pot Synthesis of Difluoromethyl Thioethers from Thiourea and Diethyl Bromodifluoromethylphosphonate. Organic Letters, 19(24), 6574-6577. [Link]

-

Deprèle, S., & Montchamp, J. L. (2002). Synthesis and Reactivity Studies of α,α-Difluoromethylphosphinates. Journal of Organic Chemistry, 67(10), 3487-3496. [Link]

-

ResearchGate. (n.d.). What are the pKa values of organophosphorus compounds?. Retrieved from ResearchGate. [Link]

-

Agilent Technologies. (2012). Determination of Log P for Compounds of Different Polarity. Application Note. [Link]

-

Singsardar, M., Hajra, A., et al. (2022). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Catalysts, 12(1), 85. [Link]

-

Organic Syntheses. (n.d.). diethyl (dichloromethyl)phosphonate. Retrieved from Organic Syntheses. [Link]

-

ResearchGate. (n.d.). Estimated values of LogP Calc study of a set of pesticides. Retrieved from ResearchGate. [Link]

-

Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 17(10), 12389-12409. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Properties of Diethyl Phosphonate. Retrieved from Ningbo Inno Pharmchem. [Link]

-

U.S. Environmental Protection Agency. (1982). Rapid Method for Estimating Log P for Organic Chemicals. Retrieved from EPA NEPIs. [Link]

-

Chemsrc. (n.d.). Diethyl (difluoromethyl)phosphonate. Retrieved from Chemsrc. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Diethyl (difluoromethyl)phosphonate 97 1478-53-1 [sigmaaldrich.com]

- 3. Diethyl bromodifluoromethanephosphonate | 65094-22-6 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. agilent.com [agilent.com]

- 6. researchgate.net [researchgate.net]

- 7. Calculation of Lipophilicity of Organophosphate Pesticides Using Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. nbinno.com [nbinno.com]

- 10. Synthesis and Reactivity Studies of α,α-Difluoromethylphosphinates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Diethyl (Bromodifluoromethyl)phosphonate | 65094-22-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Diethyl (difluoromethyl)phosphonate: A Comprehensive Technical Guide for Advanced Drug Development

Introduction: The Strategic Value of the Difluoromethylphosphonate Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become an indispensable tool for optimizing pharmacokinetic and pharmacodynamic profiles. Among the various fluorinated motifs, the difluoromethyl group (CHF₂) holds a privileged position. When coupled with a phosphonate group, it gives rise to Diethyl (difluoromethyl)phosphonate, a versatile building block with significant implications for the design of next-generation therapeutics. This guide provides an in-depth technical overview of Diethyl (difluoromethyl)phosphonate, from its fundamental properties to its cutting-edge applications, tailored for researchers, scientists, and professionals in drug development.

The core utility of the difluoromethylphosphonate moiety lies in its ability to serve as a non-hydrolyzable bioisostere of the phosphate group.[1] This is of paramount importance in the development of enzyme inhibitors, as many biological signaling cascades are regulated by the phosphorylation and dephosphorylation of proteins. The inherent instability of phosphate esters to enzymatic cleavage can limit the therapeutic efficacy of phosphate-containing drugs. By replacing the phosphate oxygen with a difluoromethylene unit, the resulting phosphonate is rendered resistant to hydrolysis, thereby enhancing the metabolic stability and bioavailability of the drug candidate.[2]

Physicochemical Properties of Diethyl (difluoromethyl)phosphonate

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis and drug design. The key identifiers and properties of Diethyl (difluoromethyl)phosphonate are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1478-53-1 | |

| Molecular Formula | C₅H₁₁F₂O₃P | |

| Molecular Weight | 188.11 g/mol | |

| Linear Formula | F₂CHP(O)(OC₂H₅)₂ | |

| Appearance | Colorless liquid | |

| Boiling Point | 55 °C at 0.5 mmHg | |

| Density | 1.199 g/mL at 25 °C | |

| Refractive Index | n20/D 1.388 | |

| Storage Temperature | 2-8°C |

Synthesis of Diethyl (difluoromethyl)phosphonate: A Methodological Deep Dive

The synthesis of Diethyl (difluoromethyl)phosphonate can be achieved through a variation of the venerable Michaelis-Arbuzov reaction, known as the Michaelis-Becker reaction. This approach is particularly suited for the P-alkylation of dialkyl phosphites, such as diethyl phosphite, which exist predominantly in the phosphonate tautomeric form.

The causality behind this choice of synthetic route lies in the high reactivity of the P-H bond in diethyl phosphite.[3] Deprotonation of diethyl phosphite with a suitable base generates a phosphonate anion, a potent nucleophile that can then react with a difluoromethyl electrophile to form the desired carbon-phosphorus bond.

Experimental Protocol: Michaelis-Becker Reaction for Diethyl (difluoromethyl)phosphonate

This protocol describes a representative procedure for the synthesis of Diethyl (difluoromethyl)phosphonate.

Materials:

-

Diethyl phosphite

-

Potassium tert-butoxide (KOtBu)

-

Bromodifluoromethane (or another suitable difluoromethyl halide)

-

Anhydrous tetrahydrofuran (THF)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen), add a solution of diethyl phosphite (1.0 equivalent) in anhydrous THF.

-

Cool the flask to 0°C using an ice bath.

-

Slowly add a solution of potassium tert-butoxide (1.0 equivalent) in anhydrous THF to the stirred solution of diethyl phosphite. The addition should be controlled to maintain the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes to ensure complete formation of the potassium diethyl phosphite salt.

-

Slowly introduce bromodifluoromethane (1.1 equivalents) into the reaction mixture. This can be done by bubbling the gas through the solution or by adding a pre-condensed solution in cold THF.

-

After the addition of bromodifluoromethane, allow the reaction mixture to slowly warm to room temperature and then stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield Diethyl (difluoromethyl)phosphonate as a colorless liquid.

Caption: Michaelis-Becker synthesis of Diethyl (difluoromethyl)phosphonate.

Applications in Drug Development: The Case of Protein Tyrosine Phosphatase Inhibition

A prime application of Diethyl (difluoromethyl)phosphonate is in the design of inhibitors for protein tyrosine phosphatases (PTPs). PTPs are a family of enzymes that play a crucial role in cellular signaling by dephosphorylating tyrosine residues on proteins. Dysregulation of PTP activity is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders.

The phosphonodifluoromethyl moiety serves as an excellent mimic of the phosphotyrosine (pTyr) residue, the natural substrate for PTPs.[4] The difluoromethylphosphonate group is structurally similar to the phosphate group of pTyr but is resistant to enzymatic hydrolysis. This allows for the design of competitive inhibitors that can bind to the active site of a PTP without being cleaved, thereby blocking its function.

Case Study: Inhibition of Cell Division Cycle 14 (CDC14) Phosphatases

Recent research has focused on developing inhibitors for CDC14 phosphatases, a class of dual-specificity phosphatases involved in cell cycle regulation.[4] Starting with the known phosphotyrosine mimetic, phosphonodifluoromethyl phenylalanine (F₂Pmp), researchers have synthesized novel derivatives with improved cell permeability and potency.[4] These compounds incorporate the core structure derived from Diethyl (difluoromethyl)phosphonate.

The mechanism of inhibition involves the competitive binding of the difluoromethylphosphonate-containing inhibitor to the active site of the CDC14 phosphatase. The inhibitor mimics the binding of the natural phosphotyrosine substrate, but due to the stability of the C-P bond, the dephosphorylation reaction is stalled, leading to the inactivation of the enzyme.

Sources

- 1. US4937367A - Process for the preparation of intermediates for the synthesis of fosfomycin - Google Patents [patents.google.com]

- 2. A re-examination of the difluoromethylenesulfonic acid group as a phosphotyrosine mimic for PTP1B inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diethylphosphite - Wikipedia [en.wikipedia.org]

- 4. Development of Novel Phosphonodifluoromethyl-Containing Phosphotyrosine Mimetics and a First-In-Class, Potent, Selective, and Bioavailable Inhibitor of Human CDC14 Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectroscopy of Diethyl (difluoromethyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Diethyl (difluoromethyl)phosphonate is a compound of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the difluoromethyl group. As such, unequivocal structural characterization is paramount. This technical guide provides a comprehensive analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic data of diethyl (difluoromethyl)phosphonate. This document moves beyond a simple data repository to offer insights into the causal relationships behind the observed spectral features, empowering researchers to confidently interpret their own data. We will delve into the theoretical underpinnings of the spin-spin coupling interactions that are characteristic of this molecule, namely J-couplings between ¹H, ¹⁹F, and ³¹P nuclei. Furthermore, a detailed, field-proven protocol for the acquisition of high-quality NMR spectra for this class of compounds is provided.

Introduction: The Structural Significance of Diethyl (difluoromethyl)phosphonate

The incorporation of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. The difluoromethyl (CF₂H) group, in particular, is often employed as a bioisostere for a hydroxyl or thiol group, or to modulate the acidity of adjacent protons. Diethyl (difluoromethyl)phosphonate serves as a key building block for the introduction of this important moiety.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of fluorinated organic compounds. The presence of the magnetically active nuclei, ¹H, ¹⁹F, and ³¹P, in diethyl (difluoromethyl)phosphonate gives rise to complex yet highly informative NMR spectra. A thorough understanding of these spectra is crucial for verifying the successful synthesis of the desired compound and for its ongoing use in research and development.

Theoretical Framework: Understanding the Spin-Spin Coupling Network

The NMR spectra of diethyl (difluoromethyl)phosphonate are defined by a network of spin-spin couplings. The magnitude of these couplings, expressed as the coupling constant (J) in Hertz (Hz), provides valuable information about the connectivity and spatial arrangement of the atoms.

-

¹J (One-Bond Coupling): This occurs between directly bonded nuclei. In the context of this molecule, the most significant one-bond coupling would be between phosphorus and the difluoromethyl carbon, ¹JC-P, which is observable in ¹³C NMR spectroscopy.

-

²J (Two-Bond or Geminal Coupling): This coupling occurs between two nuclei separated by two bonds. In diethyl (difluoromethyl)phosphonate, the key geminal couplings are:

-

²JP-F: The coupling between the phosphorus atom and the two fluorine atoms of the difluoromethyl group. This is typically a large coupling.

-

²JH-F: The coupling between the proton and the two fluorine atoms of the difluoromethyl group.

-

-

³J (Three-Bond or Vicinal Coupling): This coupling occurs between nuclei separated by three bonds. The important vicinal couplings in this molecule are:

-

³JH-H: The coupling between the methylene (CH₂) and methyl (CH₃) protons of the ethyl groups.

-

³JP-H: The coupling between the phosphorus atom and the methylene protons of the ethyl groups.

-

-

Long-Range Coupling: Couplings over more than three bonds can also occur, though they are typically smaller.

The following diagram illustrates the key coupling relationships within the diethyl (difluoromethyl)phosphonate molecule.

Caption: Key J-coupling interactions in diethyl (difluoromethyl)phosphonate.

Spectroscopic Data Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum of diethyl (difluoromethyl)phosphonate is expected to show three distinct signals corresponding to the three different proton environments: the difluoromethyl proton (CHF₂), the ethoxy methylene protons (OCH₂CH₃), and the ethoxy methyl protons (OCH₂CH₃).

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| CHF₂ | 5.5 - 6.5 | Triplet of doublets (td) | ²JH-F ≈ 50-60 Hz, ²JH-P ≈ 15-25 Hz |

| OCH₂CH₃ | 4.0 - 4.3 | Doublet of quartets (dq) or multiplet (m) | ³JH-H ≈ 7 Hz, ³JH-P ≈ 7-9 Hz |

| OCH₂CH₃ | 1.2 - 1.4 | Triplet (t) | ³JH-H ≈ 7 Hz |

-

CHF₂ Proton: This proton is coupled to two equivalent fluorine atoms, resulting in a triplet. Each peak of this triplet is further split into a doublet by the phosphorus atom. The large ²JH-F coupling is characteristic of geminal H-F coupling.

-

OCH₂CH₃ Protons: These methylene protons are coupled to the adjacent methyl protons, giving a quartet. This quartet is then split into a doublet by the phosphorus atom three bonds away. The resulting pattern can be complex and is often reported as a multiplet.

-

OCH₂CH₃ Protons: These methyl protons are coupled to the adjacent methylene protons, resulting in a clean triplet.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a powerful tool for confirming the presence of the difluoromethyl group. With proton decoupling, the spectrum would show a doublet due to coupling with the ³¹P nucleus. In a proton-coupled spectrum, each peak of the doublet would be further split into a doublet by the geminal proton.

| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| CHF₂ | -120 to -140 | Doublet of doublets (dd) | ²JF-P ≈ 80-100 Hz, ²JF-H ≈ 50-60 Hz |

-

CHF₂ Fluorines: The two fluorine atoms are chemically equivalent and are coupled to the phosphorus atom, resulting in a doublet. Each peak of this doublet is then split into a doublet by the single proton on the same carbon.

Experimental Protocol for NMR Data Acquisition

This section provides a standardized protocol for acquiring high-quality ¹H and ¹⁹F NMR spectra of diethyl (difluoromethyl)phosphonate.

4.1. Sample Preparation

-

Analyte Purity: Ensure the diethyl (difluoromethyl)phosphonate sample is of high purity to avoid signals from impurities.

-

Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for this compound. Other deuterated solvents such as acetone-d₆ or acetonitrile-d₃ can also be used.

-

Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for ¹H NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as trifluorotoluene or hexafluorobenzene can be used, or the spectrometer can be referenced to an internal deuterium lock frequency.

4.2. NMR Spectrometer Setup and Acquisition Parameters

The following diagram outlines the general workflow for NMR data acquisition.

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Spectral Width (sw): Approximately 10-12 ppm, centered around 5-6 ppm.

-

Acquisition Time (aq): 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds.

-

Number of Scans (ns): 8-16 scans are typically sufficient for a good signal-to-noise ratio.

¹⁹F NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment, often with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width (sw): A wider spectral width may be needed, for example, 200-250 ppm, centered around -100 to -150 ppm.

-

Acquisition Time (aq): 1-2 seconds.

-

Relaxation Delay (d1): 1-5 seconds.

-

Number of Scans (ns): 16-64 scans may be necessary depending on the spectrometer and probe.

4.3. Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3-0.5 Hz for ¹H and 0.5-1.0 Hz for ¹⁹F) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the spectra and apply a baseline correction to ensure accurate integration.

-

Referencing: Reference the ¹H spectrum to the TMS signal at 0.00 ppm. Reference the ¹⁹F spectrum to the appropriate standard.

-

Peak Picking and Integration: Identify all peaks and integrate the corresponding signals. The integrals should be consistent with the number of protons in each environment.

-

Coupling Constant Measurement: Measure the peak-to-peak distances in Hertz for all multiplets to determine the coupling constants.

Conclusion

The ¹H and ¹⁹F NMR spectra of diethyl (difluoromethyl)phosphonate provide a wealth of structural information. The characteristic chemical shifts and, most importantly, the intricate network of spin-spin couplings between ¹H, ¹⁹F, and ³¹P nuclei serve as a definitive fingerprint for this molecule. By understanding the theoretical basis of these interactions and following a robust experimental protocol, researchers can confidently synthesize and characterize this valuable building block for applications in drug discovery and materials science. This guide serves as a foundational resource for scientists working with diethyl (difluoromethyl)phosphonate and related fluorinated organophosphorus compounds, enabling them to leverage the full power of NMR spectroscopy for their research endeavors.

References

Due to the lack of a single, comprehensive source providing the complete NMR data for diethyl (difluoromethyl)phosphonate, this reference list includes sources for general NMR principles, data for analogous compounds, and relevant synthetic methodologies.

-

General Principles of NMR Spectroscopy

- Title: Spectrometric Identific

- Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

-

URL: [Link]

-

NMR Data of Related Phosphonates

- Title: Spectral D

- Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan.

-

URL: [Link]

-

¹⁹F NMR Spectroscopy

- Title: 19F NMR Spectroscopy

- Source: Gerig, J. T. (1994). 19F NMR Spectroscopy. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370.

-

URL: [Link]

-

Synthesis of Fluorinated Phosphonates

- Title: Synthesis of α-Fluorinated Phosphon

- Source: Prakash, G. K. S., & Yudin, A. K. (1997).

-

URL: [Link]

An In-depth Technical Guide on the Theoretical Studies and Computational Analysis of Diethyl (difluoromethyl)phosphonate

Foreword: The Emergence of Fluorinated Phosphonates in Modern Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. Among the diverse array of fluorinated motifs, the difluoromethyl group (CHF₂) has garnered significant attention. Diethyl (difluoromethyl)phosphonate stands as a pivotal reagent in this domain, serving as a versatile precursor for the introduction of the difluoromethyl moiety. This technical guide provides an in-depth exploration of the theoretical underpinnings and computational analysis of Diethyl (difluoromethyl)phosphonate, offering researchers and drug development professionals a comprehensive resource to understand and leverage its chemical behavior.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its application. Diethyl (difluoromethyl)phosphonate is a colorless liquid with the following key characteristics:

| Property | Value | Reference |

| CAS Number | 1478-53-1 | [1] |

| Molecular Formula | C₅H₁₁F₂O₃P | [1] |

| Molecular Weight | 188.11 g/mol | [1] |

| Boiling Point | 55 °C at 0.5 mmHg | [1] |

| Density | 1.199 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.388 | [1] |

Spectroscopic Data:

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of Diethyl (difluoromethyl)phosphonate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the ethyl groups and the single proton of the difluoromethyl group. The latter typically appears as a triplet due to coupling with the two fluorine atoms.

-

¹³C NMR: The carbon spectrum will show distinct signals for the ethyl carbons and a characteristic signal for the difluoromethyl carbon, which will be split by the attached fluorine atoms.

-

¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing this molecule, showing a doublet for the two equivalent fluorine atoms due to coupling with the proton.

-

³¹P NMR: The phosphorus NMR spectrum will exhibit a single resonance, providing information about the chemical environment of the phosphorus atom.

-

-

Mass Spectrometry (MS): Mass spectrometry is employed to confirm the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

Theoretical and Computational Deep Dive

Computational chemistry provides invaluable insights into the electronic structure, reactivity, and reaction mechanisms of molecules like Diethyl (difluoromethyl)phosphonate. Density Functional Theory (DFT) has emerged as a powerful tool for studying organophosphorus compounds, offering a balance between computational cost and accuracy.[2][3][4]

Electronic Structure and Reactivity Descriptors

DFT calculations can elucidate the distribution of electron density within the molecule, highlighting regions susceptible to nucleophilic or electrophilic attack. Key reactivity descriptors that can be computed include:

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distribution are critical in predicting the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and orbital interactions within the molecule, including hyperconjugative effects that can influence reactivity.

The Cornerstone of Reactivity: Difluorocarbene Generation

A primary application of Diethyl (difluoromethyl)phosphonate and its bromo-precursor, Diethyl (bromodifluoromethyl)phosphonate, is as a source of difluorocarbene (:CF₂).[5] This highly reactive intermediate is a key species for introducing the difluoromethyl group into a wide range of substrates.[6]

The generation of difluorocarbene from Diethyl (bromodifluoromethyl)phosphonate proceeds via a base-induced P-C bond cleavage.[5] This process can be computationally modeled to understand the reaction mechanism and energetics.

Caption: Mechanism of Difluorocarbene Generation.

Computational studies, particularly DFT calculations, can be employed to:

-

Model the transition state for the P-C bond cleavage, providing insights into the activation energy of the reaction.

-

Calculate the reaction energies to determine the thermodynamic feasibility of each step.

-

Investigate the role of the solvent on the reaction pathway and energetics.

The generated difluorocarbene is a singlet carbene, which is a moderately electrophilic species. Its subsequent reaction with nucleophiles, such as phenolates or thiolates, leads to the formation of difluoromethylated products.[5] Theoretical studies can also model the insertion of difluorocarbene into various bonds, providing a deeper understanding of the selectivity and reactivity of this important intermediate.[6][7]

Experimental Protocols: A Practical Guide

The successful application of Diethyl (difluoromethyl)phosphonate relies on robust and reproducible experimental procedures. This section provides an overview of its synthesis and a common application in difluoromethylation.

Synthesis of Diethyl (bromodifluoromethyl)phosphonate

A common method for the synthesis of the key precursor, Diethyl (bromodifluoromethyl)phosphonate, involves the reaction of triethyl phosphite with dibromodifluoromethane.[8]

Step-by-Step Protocol:

-

Under an inert atmosphere (e.g., nitrogen), dissolve triethyl phosphite in a suitable anhydrous solvent (e.g., diethyl ether).[8]

-

Slowly add dibromodifluoromethane to the solution at a controlled temperature.[8]

-

After the addition is complete, the reaction mixture is typically heated to reflux for several hours to ensure complete reaction.[8]

-

The solvent and any volatile byproducts are removed under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield pure Diethyl (bromodifluoromethyl)phosphonate.[8]

Difluoromethylation of Phenols

A key application of Diethyl (bromodifluoromethyl)phosphonate is the difluoromethylation of phenols to form aryl difluoromethyl ethers.

Step-by-Step Protocol:

-

Dissolve the phenol and a base (e.g., potassium hydroxide) in a suitable solvent system (e.g., a mixture of acetonitrile and water).

-

Cool the mixture to a low temperature (e.g., -30 °C to 0 °C).

-

Slowly add Diethyl (bromodifluoromethyl)phosphonate to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for a specified period. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

-

The organic layer is dried, and the solvent is removed.

-

The crude product is purified by column chromatography to yield the desired aryl difluoromethyl ether.

Caption: Experimental Workflow for Synthesis and Application.

Applications in Drug Development and Beyond

The difluoromethyl group is a valuable bioisostere for hydroxyl, thiol, and amine groups, and can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[5] The ability of Diethyl (difluoromethyl)phosphonate to efficiently introduce this moiety makes it a critical tool in medicinal chemistry.

Difluoromethylated compounds have found applications as:

-

Enzyme Inhibitors: The difluoromethylphosphonate group can act as a non-hydrolyzable mimic of a phosphate group, leading to the design of potent enzyme inhibitors.[6]

-

Agrochemicals: The introduction of the difluoromethyl group can enhance the efficacy and selectivity of pesticides and herbicides.[5]

-

Materials Science: Fluorinated compounds often exhibit unique properties, and Diethyl (difluoromethyl)phosphonate can be used to synthesize novel fluorinated materials.

Conclusion and Future Perspectives

Diethyl (difluoromethyl)phosphonate is a powerful reagent whose utility is underpinned by a rich and fascinating chemistry. Theoretical and computational studies have been instrumental in elucidating the mechanisms of its reactions and predicting its reactivity. As computational methods continue to advance in accuracy and efficiency, they will undoubtedly play an even more significant role in the rational design of new reagents and synthetic methodologies based on fluorinated phosphonates. The continued exploration of the theoretical landscape of these molecules will pave the way for the development of novel therapeutics and advanced materials with tailored properties.

References

- Zafrani, Y., Sod-Moriah, G., & Segall, Y. (2009). Diethyl bromodifluoromethylphosphonate: a highly efficient and environmentally benign difluorocarbene precursor. Tetrahedron, 65(27), 5278-5283.

- Ni, C., & Hu, J. (2011). Recent Advances in the Synthetic Application of Difluorocarbene. Synlett, 2011(13), 1779-1793.

-

ResearchGate. (n.d.). An Expedient Synthesis of Diethyl Diazomethylphosphonate. Retrieved January 6, 2026, from [Link]

-

Gandelman, M., & Toste, F. D. (2013). Synthesis of Gem-Difluoromethylene Organometallics via Difluorocarbene Insertion and Cycloaddition Reactions. Angewandte Chemie International Edition, 52(42), 11049-11052.

-

Wang, F., Wang, D., & Zhu, J. (2017). One-Pot Synthesis of Difluoromethyl Thioethers from Thiourea and Diethyl Bromodifluoromethylphosphonate. Organic Letters, 19(21), 5888-5891.

-

Gómez-Jeria, J. S., & Ríos-Gutiérrez, M. (2021). DFT Insights into the Adsorption of Organophosphate Pollutants on Mercaptobenzothiazole Disulfide-Modified Graphene Surfaces. Molecules, 26(14), 4242.

-

Allen, D. W. (2011). Phosphines and related P–C-bonded compounds. Organophosphorus Chemistry, 40, 1-44.

- Romanenko, V. D., & Kukhar, V. P. (2006). Fluorinated Phosphonates: Synthesis and Biomedical Application. Chemical Reviews, 106(9), 3868-3935.

-

Organic Syntheses. (n.d.). diethyl (dichloromethyl)phosphonate. Retrieved January 6, 2026, from [Link]

-

bioRxiv. (2023). In Silico Toxicity Assessment of Organophosphates: A DFT and Molecular Docking Study on Their Interaction with Human Serum Albumin (HSA). [Link]

-

UCL Discovery. (2023). Computational Investigation of Structure–Function Relationship in Fluorine-Functionalized MOFs for PFOA Capture from Water. [Link]

-

National Center for Biotechnology Information. (n.d.). X-Ray Crystallography of Chemical Compounds. Retrieved January 6, 2026, from [Link]

-

Beier Group. (n.d.). Chemistry of fluorinated phosphonates. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (n.d.). Reactions of Difluorocarbene with Organogold(I) Complexes: Synthesis of Gem‐Difluoromethylene Organometallics via Difluorocarbene Insertion and Cycloaddition Reactions. Retrieved January 6, 2026, from [Link]

- Prakash, G. K. S., & Yudin, A. K. (2013). Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes. The Journal of Organic Chemistry, 78(17), 8868-8873.

-

ResearchGate. (n.d.). Calculation of Lipophilicity of Organophosphate Pesticides Using Density Functional Theory. Retrieved January 6, 2026, from [Link]

-

NSF Public Access Repository. (2022). Informed Chemical Classification of Organophosphorus Compounds via Unsupervised Machine Learning of X-ray Absorption Spectroscopy. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). Retrieved January 6, 2026, from [Link]

-

MDPI. (2022). Calculation of Lipophilicity of Organophosphate Pesticides Using Density Functional Theory. [Link]

-

ACS Publications. (2023). A Rational Approach to Super-Reducing Organophotocatalysts from Fluorene Derivatives. [Link]

-

ResearchGate. (n.d.). Crystallization and preliminary X-ray diffraction analysis of the organophosphorus hydrolase OPHC2 from Pseudomonas pseudoalcaligenes. Retrieved January 6, 2026, from [Link]

-

MDPI. (2023). Molecular Modeling Reveals Selective AChE Inhibitor Against Bemisia tabaci Pest. [Link]

-

Serbian Chemical Society. (2017). Density functional theory calculation of lipophilicity for organophosphate type pesticides. [Link]

- Wiley Online Library. (n.d.). NMR Spectra of New Compounds.

-

ResearchGate. (n.d.). Computed reaction energy profiles of the difluorocarbene insertion (TS‐3′). Retrieved January 6, 2026, from [Link]

Sources

- 1. Diethyl (difluoromethyl)phosphonate 97 1478-53-1 [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Density functional theory calculation of lipophilicity for organophosphate type pesticides | Journal of the Serbian Chemical Society [shd-pub.org.rs]

- 5. researchgate.net [researchgate.net]

- 6. Reactions of Difluorocarbene with Organogold(I) Complexes: Synthesis of Gem-Difluoromethylene Organometallics via Difluorocarbene Insertion and Cycloaddition Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Diethyl bromodifluoromethanephosphonate | 65094-22-6 [chemicalbook.com]

The Ascendance of a Phosphate Mimic: A Technical Guide to the History and Discovery of Difluoromethylene Phosphonates

Introduction: The Quest for a Stable Phosphate Bioisostere

In the intricate molecular ballet of life, phosphate esters are principal dancers. They form the backbone of our genetic material, drive cellular energy transfer as adenosine triphosphate (ATP), and orchestrate a vast array of signaling pathways through protein phosphorylation.[1][2][3] However, the very lability that makes the P-O bond ideal for transient biological signaling renders it a challenge for therapeutic intervention and mechanistic studies. The susceptibility of phosphate esters to enzymatic cleavage by phosphatases has long driven a quest for stable, non-hydrolyzable mimics that can faithfully replicate the parent molecule's size, shape, and electronic properties.[2][4][5] This guide delves into the history, discovery, and synthetic evolution of difluoromethylene phosphonates (CF₂-phosphonates), a class of organophosphorus compounds that have emerged as preeminent non-hydrolyzable bioisosteres of phosphates.[4][5]

The introduction of the difluoromethylene (-CF₂-) group adjacent to the phosphorus atom is a cornerstone of their success. The two electron-withdrawing fluorine atoms modulate the acidity of the phosphonate, bringing its second dissociation constant (pKa₂) closer to that of natural phosphates.[6][7] This isopolar mimicry, combined with the steric similarity to a phosphate ester, allows CF₂-phosphonates to act as potent inhibitors of enzymes that process phosphorylated substrates.[3][4][5] Their enhanced metabolic stability and, in some cases, improved lipophilicity and cell permeability have cemented their role as invaluable tools in biochemical research and as promising scaffolds in drug discovery.[6][8] This guide will trace the journey of these remarkable molecules from their conceptual origins to their current status as sophisticated tools in medicinal chemistry.

A Historical Perspective: From Inception to a Burgeoning Field

The story of difluoromethylene phosphonates is a testament to the synergistic efforts of the organophosphorus, organofluorine, and bioorganic research communities.[4][5] While the broader field of phosphonate chemistry has roots extending back to the 19th century with the synthesis of bisphosphonates by Von Baeyer and Hofmann in 1897, the specific focus on their fluorinated counterparts gained significant momentum much later.[9]

The 1980s marked a pivotal period, with seminal reports from the laboratories of Blackburn, McKenna, and Burton heralding the potential of α-fluorinated phosphonates as isopolar analogs of pyrophosphates.[1] These early investigations laid the crucial groundwork, demonstrating that the introduction of fluorine could effectively mimic the electronic properties of the phosphate ester linkage while conferring hydrolytic stability.[1][2] Throughout the 1990s and early 2000s, the bioorganic chemistry of CF₂-phosphonates flourished, with extensive research into their synthesis and application as enzyme inhibitors.[7] Despite four decades of intensive research, a CF₂-phosphonate derivative has yet to reach the pharmaceutical market, a fact that underscores the complexities of drug development.[4] However, the early 2010s witnessed a renaissance in the synthetic chemistry of these compounds, driven by the advent of modern synthetic methods, including radical and transition metal-assisted reactions.[4]

Synthetic Strategies: Building the CF₂-Phosphonate Core

The construction of the C-CF₂-P linkage is the central challenge in the synthesis of difluoromethylene phosphonates. Over the years, a diverse arsenal of synthetic methodologies has been developed, which can be broadly categorized into three principal approaches: phosphorylation, fluorination, and phosphoryldifluoromethylation.[6]

Phosphorylation: The Classic Approach

Historically, phosphorylation represents the oldest strategy, dating back to the 1950s.[6] This approach involves the reaction of a phosphorus-based nucleophile with a suitable difluoromethylated electrophile. A common and effective method involves the use of diethyl (lithiodifluoromethyl)phosphonate, which can be generated in situ from diethyl (difluoromethyl)phosphonate and a strong base like lithium diisopropylamide (LDA). This potent nucleophile can then participate in reactions such as the nucleophilic opening of epoxides or displacement of leaving groups.[10]

Experimental Protocol: Synthesis of a (Difluoromethyl)phosphonate Azasugar via Nucleophilic Opening [10]

Objective: To synthesize a polyhydroxylated pyrrolidine (azasugar) bearing a (difluoromethylene)phosphonate group at the pseudoanomeric position.

Methodology:

-

Generation of the Nucleophile: Diethyl (difluoromethyl)phosphonate is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A solution of lithium diisopropylamide (LDA) in THF is added dropwise to generate diethyl (lithiodifluoromethyl)phosphonate.

-

Nucleophilic Attack: A solution of the starting furanosylamine (e.g., arabino-, ribo-, or xylo-furanosylamine) in anhydrous THF is added to the freshly prepared solution of diethyl (lithiodifluoromethyl)phosphonate at -78 °C.

-

Reaction Quench and Work-up: The reaction is allowed to proceed at low temperature for a specified time before being quenched with a saturated aqueous solution of ammonium chloride. The mixture is then allowed to warm to room temperature and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Cyclization: The resulting amino phosphonate intermediate is then subjected to conditions that promote intramolecular cyclization to form the desired azasugar scaffold. This may involve deprotection of hydroxyl groups followed by a base-mediated cyclization.

-

Purification: The final product is purified by column chromatography on silica gel.

Modern Synthetic Innovations: Radical and Transition Metal-Catalyzed Reactions

The 21st century has seen a surge in the development of more sophisticated and efficient methods for synthesizing CF₂-phosphonates. These modern techniques often leverage the power of radical chemistry and transition metal catalysis to forge the C-P bond under milder conditions and with greater functional group tolerance.[4]

-

Photoredox Catalysis: Visible light-driven photoredox catalysis has emerged as a powerful tool for the phosphoryldifluoromethylation of arenes.[4][11] In a typical reaction, a photocatalyst absorbs visible light and initiates a single-electron transfer process, leading to the formation of a difluoromethylphosphonate radical which can then add to an aromatic ring.

-

Transition Metal-Catalyzed Cross-Coupling: Palladium-catalyzed cross-coupling reactions have been successfully employed for the synthesis of aryl-CF₂-phosphonates. For instance, the coupling of arylboronic acids with bromodifluoromethylphosphonates [BrCF₂P(O)(OEt)₂] in the presence of a palladium catalyst provides a direct route to these valuable compounds.[4]

Conceptual Workflow: Photoredox-Catalyzed Aryl Phosphoryldifluoromethylation

Caption: Conceptual workflow of photoredox-catalyzed aryldifluoromethylphosphonylation.

Applications in Drug Discovery and Chemical Biology

The unique properties of difluoromethylene phosphonates have made them indispensable tools for researchers in drug discovery and chemical biology. Their ability to act as stable mimics of phosphate esters allows for the design of potent and selective enzyme inhibitors.

Targeting Protein Tyrosine Phosphatases (PTPs)

Protein tyrosine phosphatases (PTPs) are a family of enzymes that play crucial roles in cellular signaling by dephosphorylating tyrosine residues on proteins. Dysregulation of PTP activity is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders. The development of PTP inhibitors has been challenging due to the highly charged and conserved nature of the active site.[12]

Difluoromethylene phosphonates have emerged as a promising scaffold for the development of PTP inhibitors. For example, a series of benzothiophene difluoromethyl phosphonate (DFMP) compounds were discovered as potent dual inhibitors of PTPN1 and PTPN2, two PTPs that are attractive targets for cancer immunotherapy.[12] These inhibitors engage with key residues in the active site, mimicking the binding of the natural phosphotyrosine substrate.

Signaling Pathway: PTPN2 Inhibition in Cancer Immunotherapy

Caption: DFMP inhibitors block PTPN2, enhancing anti-tumor immunity.

Mimicking Phosphorylated Amino Acids in Signal Transduction

The reversible phosphorylation of serine, threonine, and tyrosine residues is a fundamental mechanism for regulating protein function. Difluoromethylene phosphonate analogs of these phosphorylated amino acids, such as the phosphoserine mimic pCF₂Ser, have proven to be invaluable chemical tools for dissecting these complex signaling pathways.[1] By incorporating these non-hydrolyzable mimics into peptides and proteins, researchers can effectively "lock" a protein in its phosphorylated state, allowing for detailed studies of its interactions and downstream effects.[1]

Challenges and Future Directions

Despite the significant progress in the chemistry and application of difluoromethylene phosphonates, challenges remain. The synthesis of complex CF₂-phosphonate-containing molecules can still be arduous, and issues such as poor cell permeability can limit their therapeutic potential.[12] The fact that no CF₂-phosphonate drug has yet been approved for clinical use highlights the hurdles in translating these promising compounds from the laboratory to the clinic.[4]

Future research will likely focus on the development of more efficient and stereoselective synthetic methods. There is a growing emphasis on environmentally friendly approaches that avoid the use of ozone-depleting precursors.[4][13] Furthermore, innovative strategies to improve the drug-like properties of CF₂-phosphonates, such as the use of prodrug approaches, will be crucial for their successful clinical translation.[14][15] The continued exploration of their biological activities will undoubtedly uncover new therapeutic opportunities and deepen our understanding of the intricate roles of phosphorylation in health and disease.

Conclusion

From their conceptual beginnings as simple phosphate mimics to their current status as sophisticated probes of biological systems and promising drug candidates, difluoromethylene phosphonates have carved a significant niche in the landscape of chemical biology and medicinal chemistry. Their unique combination of steric and electronic mimicry of natural phosphates, coupled with their inherent stability, has provided researchers with a powerful toolkit to investigate and manipulate the vast and complex world of cellular phosphorylation. The ongoing innovation in their synthesis and the expanding scope of their applications ensure that the story of difluoromethylene phosphonates is far from over, with exciting new chapters yet to be written.

References

-

Shevchuk, M., & Röschenthaler, G.-V. (2022). Chemistry of difluoromethylene phosphonates: history, state of the art, and prospects. ResearchGate. [Link]

-

Shevchuk, M., et al. (2021). Difluoromethylene phosphonates as high-tech tools in biochemical and biomedical research. ResearchGate. [Link]

-

Recent Advances in Synthesis of Difluoromethylene Phosphonates for Biological Applications. ResearchGate. (2021). [Link]

-

Fluorinated Phosphonates: Synthesis and Biomedical Application. ResearchGate. (2025). [Link]

-

The Role of Diethyl Difluoromethylphosphonate in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis of α-Fluorinated Phosphonates and Related Phosphorus (V) Compounds. Constructor University Library. (2022). [Link]

-

Discovery of benzothiophene difluoromethyl phosphonates (DFMP) as potent PTPN1/2-dual inhibitors through structure-based drug design (SBDD). ACS Fall 2023. (2023). [Link]

-

Synthesis of Unsymmetrical Difluoromethylene Bisphosphonates. PMC - NIH. (2023). [Link]

-

Chemistry of difluoromethylene phosphonates: history, state of the art, and prospects. Semantic Scholar. (2022). [Link]

-

New Prospects toward the Synthesis of Difluoromethylated Phosphate Mimics. Semantic Scholar. (2016). [Link]

-

Poisson, T., et al. (2016). New Prospects toward the Synthesis of Difluoromethylated Phosphate Mimics. PubMed. [Link]

-

The α,α-Difluorinated Phosphonate L-pSer-Analogue: An Accessible Chemical Tool for Studying Kinase-Dependent Signal Transduction in Vitro, and In Living Cells. NIH. (2010). [Link]

-

Phosphonate. Wikipedia. [Link]

-

Synthesis of (difluoromethyl)phosphonate azasugars designed as inhibitors for glycosyl transferases. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (2001). [Link]

-

Rapid Entry into Biologically Relevant α,α-Difluoroalkylphosphonates Bearing Allyl Protection – Deblocking Under Ru(II)/(IV)-Catalysis. Semantic Scholar. (2013). [Link]

-

Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. ResearchGate. (2011). [Link]

-

Chemistry of fluorinated phosphonates. Petr Beier Group. [Link]

-

H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. Frontiers. (2020). [Link]

-

What are phosphonates? Phosphonates.eu. [Link]

-

Mechanism of enzyme inhibition by phosphate esters. PubMed. (1970). [Link]

-

Development and Clinical Application of Phosphorus-Containing Drugs. PMC - NIH. (2020). [Link]

-

Phosphonate synthesis by substitution or phosphonylation. Organic Chemistry Portal. [Link]

-

Phosphonate. YouTube. (2015). [Link]

-

Organic Letters Ahead of Print. ACS Publications. [Link]

-

Improved Synthesis of a Sub-Nanomolar Vinyl Phosphonate Inhibitor of Dehydroquinate Synthase. MDPI. (2025). [Link]

-

Improved Synthesis of a Sub-Nanomolar Vinyl Phosphonate Inhibitor of Dehydroquinate Synthase. PubMed. (2025). [Link]

Sources